TH-302-d8
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Overview
Description
TH-302-d8 is the isotope-labeled analog of TH-302, a hypoxia-activated prodrug. TH-302 is designed to target hypoxic regions within tumors, which are often resistant to conventional chemotherapy and radiation treatments. The compound is activated under low oxygen conditions, releasing a cytotoxic agent that can effectively kill cancer cells in these hypoxic zones .
Preparation Methods
Synthetic Routes and Reaction Conditions
TH-302-d8 is synthesized by incorporating deuterium atoms into the TH-302 molecule. The synthesis involves the following steps:
Preparation of the Nitroimidazole Moiety: The nitroimidazole moiety is synthesized through nitration and subsequent reduction reactions.
Attachment of the Bromo-Isophosphoramide Mustard: The bromo-isophosphoramide mustard is attached to the nitroimidazole moiety through a series of nucleophilic substitution reactions.
Deuterium Labeling: Deuterium atoms are introduced into the molecule using deuterated reagents and solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the nitroimidazole moiety and bromo-isophosphoramide mustard are synthesized.
Deuterium Incorporation: Deuterium is incorporated using deuterated solvents and reagents in large-scale reactors.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
TH-302-d8 undergoes several types of chemical reactions, including:
Reduction: Under hypoxic conditions, this compound is reduced by cellular reductases to release the active cytotoxic agent.
Substitution: The bromo groups in the bromo-isophosphoramide mustard can undergo nucleophilic substitution reactions.
Oxidation: In the presence of oxygen, the reduced form of this compound can be re-oxidized to its original form.
Common Reagents and Conditions
Reduction: Cellular reductases and low oxygen conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Molecular oxygen and oxidizing agents.
Major Products
Reduction: The active cytotoxic agent, bromo-isophosphoramide mustard.
Substitution: Various substituted derivatives of the bromo-isophosphoramide mustard.
Oxidation: The original this compound molecule.
Scientific Research Applications
TH-302-d8 has several scientific research applications, including:
Cancer Therapy: this compound is used in preclinical and clinical studies to target hypoxic regions within tumors.
Hypoxia Studies: The compound is used to study the effects of hypoxia on tumor progression and treatment resistance.
Drug Delivery Systems: This compound is incorporated into nanodrug delivery systems to enhance its targeting and efficacy.
Biological Research: The compound is used to investigate the molecular mechanisms of hypoxia-activated prodrugs and their effects on cancer cells.
Mechanism of Action
TH-302-d8 is activated under hypoxic conditions by cellular reductases, which reduce the nitroimidazole moiety to a radical anion. This radical anion undergoes fragmentation to release the active cytotoxic agent, bromo-isophosphoramide mustard. The cytotoxic agent then alkylates DNA, leading to DNA cross-linking and cell death. The molecular targets include DNA and various cellular reductases involved in the activation process .
Comparison with Similar Compounds
TH-302-d8 is compared with other hypoxia-activated prodrugs, such as:
Tirapazamine: Another hypoxia-activated prodrug that releases a cytotoxic agent under low oxygen conditions.
PR-104: A hypoxia-activated prodrug that releases a nitrogen mustard cytotoxic agent.
Banoxantrone (AQ4N): A hypoxia-activated prodrug that releases a cytotoxic anthraquinone derivative.
Conclusion
This compound is a promising hypoxia-activated prodrug with significant potential in cancer therapy and hypoxia research. Its unique activation mechanism and cytotoxic agent make it a valuable tool for targeting hypoxic regions within tumors and studying the effects of hypoxia on cancer progression and treatment resistance.
Properties
CAS No. |
918632-75-4 |
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Molecular Formula |
C₉H₈D₈Br₂N₅O₄P |
Molecular Weight |
457.09 |
Synonyms |
N,N’-Bis(2-bromoethyl)phosphorodiamidic Acid-d8 (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl Ester; |
Origin of Product |
United States |
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